1-Amino-4-ethyl-2,2-dimethylhexan-3-ol

Description

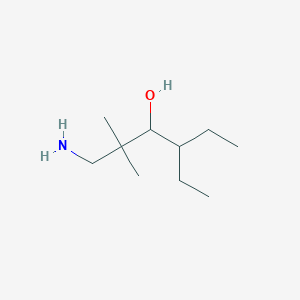

1-Amino-4-ethyl-2,2-dimethylhexan-3-ol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and two methyl groups attached to a hexanol backbone. It is used in various scientific and industrial applications due to its distinct chemical properties.

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

1-amino-4-ethyl-2,2-dimethylhexan-3-ol |

InChI |

InChI=1S/C10H23NO/c1-5-8(6-2)9(12)10(3,4)7-11/h8-9,12H,5-7,11H2,1-4H3 |

InChI Key |

MJXLJXZWNCBTGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C(C)(C)CN)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-4-ethyl-2,2-dimethylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-2,2-dimethylhexan-3-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

1-Amino-4-ethyl-2,2-dimethylhexan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include sodium borohydride, potassium permanganate, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Amino-4-ethyl-2,2-dimethylhexan-3-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-Amino-4-ethyl-2,2-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, influencing membrane fluidity and permeability .

Comparison with Similar Compounds

1-Amino-4-ethyl-2,2-dimethylhexan-3-ol can be compared with other similar compounds, such as:

1-Amino-2,2-dimethylhexan-3-ol: This compound lacks the ethyl group present in this compound, resulting in different chemical and physical properties.

1-Amino-4-methyl-2,2-dimethylhexan-3-ol: The presence of a methyl group instead of an ethyl group leads to variations in reactivity and applications.

1-Amino-4-ethyl-2,2-dimethylpentan-3-ol: The shorter carbon chain in this compound affects its solubility and interaction with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity.

Biological Activity

1-Amino-4-ethyl-2,2-dimethylhexan-3-ol is a compound of interest due to its potential biological activities. This article reviews the known biological effects of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H23NO |

| Molecular Weight | 185.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | [not available] |

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

- CNS Stimulant Activity : Preliminary studies suggest that this compound may act as a central nervous system stimulant. It is hypothesized to enhance neurotransmitter release, particularly norepinephrine and dopamine, which are crucial for mood regulation and cognitive functions.

- Antimicrobial Properties : Some investigations have indicated potential antimicrobial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Analgesic Effects : There are indications that this compound may possess analgesic properties, potentially through inhibition of pain pathways in the central nervous system.

The proposed mechanisms through which this compound exerts its effects include:

- Receptor Interaction : The compound may interact with adrenergic receptors, influencing neurotransmitter dynamics.

- Membrane Disruption : In antimicrobial activity, it is suggested that the compound disrupts lipid membranes in bacteria, leading to cell lysis.

Study 1: CNS Stimulation

A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity and enhanced alertness compared to control groups. This suggests a significant role in modulating CNS activity.

Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations of 50 µg/mL and above. The study concluded that the compound could serve as a basis for developing novel antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.